Propargyl-PEG3-PFP ester
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Overview
Description
Propargyl-PEG3-PFP ester is a compound used primarily as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras). It is a polyethylene glycol (PEG)-based linker that contains an alkyne group, making it suitable for click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This compound is valuable in various scientific research applications due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG3-PFP ester typically involves the modification of PEG with propargyl and pentafluorophenyl (PFP) groups. The process begins with the preparation of heterobifunctional PEG derivatives, which are then modified to introduce the propargyl and PFP groups. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like copper for the click chemistry reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG3-PFP ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules.
Substitution Reactions: The PFP ester group can react with primary amines to form amide bonds.
Common Reagents and Conditions
Reagents: Copper catalysts, azide-containing molecules, primary amines.
Conditions: Reactions are typically carried out in organic solvents like DMF or DMSO, at room temperature or slightly elevated temperatures
Major Products
Click Chemistry: Formation of triazole-linked compounds.
Substitution Reactions: Formation of amide-linked compounds.
Scientific Research Applications
Propargyl-PEG3-PFP ester has a wide range of applications in scientific research, including:
Mechanism of Action
Propargyl-PEG3-PFP ester functions as a linker in PROTACs, which are designed to degrade target proteins. The compound contains two ligands connected by the PEG linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The alkyne group in this compound allows for click chemistry reactions, enabling the conjugation of various functional groups to the linker .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG1-SS-PEG1-PFP ester: Another PEG-based linker with similar click chemistry properties.
Propargyl-PEG4-PFP ester: A longer PEG chain variant with similar applications in PROTAC synthesis.
Uniqueness
Propargyl-PEG3-PFP ester is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability in PROTAC synthesis. Its alkyne group allows for efficient click chemistry reactions, making it a versatile tool in various scientific applications .
Properties
Molecular Formula |
C16H15F5O5 |
---|---|
Molecular Weight |
382.28 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C16H15F5O5/c1-2-4-23-6-8-25-9-7-24-5-3-10(22)26-16-14(20)12(18)11(17)13(19)15(16)21/h1H,3-9H2 |
InChI Key |
QDAONBJCOYULHT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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